molecular formula C14H18N2O4 B183695 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1033600-22-4

2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B183695
CAS No.: 1033600-22-4
M. Wt: 278.3 g/mol
InChI Key: XACYTACCRYOQML-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves several steps. One common method includes the protection of functional groups using boronic esters, followed by selective installation of acyl, silyl, and para-methoxybenzyl groups . The sequence of protection, functionalization, and deprotection can be conducted in one pot, which simplifies the process and increases efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can be compared with other similar compounds, such as those containing the piperazine ring or methoxybenzyl group. Some similar compounds include:

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-12-5-3-2-4-10(12)9-16-7-6-15-14(19)11(16)8-13(17)18/h2-5,11H,6-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACYTACCRYOQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388175
Record name 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1033600-22-4
Record name 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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